3-(3,5-Dimethylcyclohexyl)aniline
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Overview
Description
3-(3,5-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C₁₄H₂₁N It is a derivative of aniline, where the aniline ring is substituted with a 3,5-dimethylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylcyclohexyl)aniline typically involves the following steps:
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Nitration and Reduction: : The nitration of benzene derivatives followed by reduction is a common method to prepare aniline derivatives. For this compound, the starting material is often a substituted benzene, which undergoes nitration using nitric acid and sulfuric acid to introduce a nitro group. This nitro group is then reduced to an amine using reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid .
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Nucleophilic Aromatic Substitution: : Another method involves the nucleophilic aromatic substitution of aryl halides with amines. This reaction can be facilitated by using sodium amide in liquid ammonia .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, or catalytic hydrogenation methods. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:
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Oxidation: : This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
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Reduction: : Reduction reactions can convert nitro derivatives back to amines. Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used .
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Substitution: : Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the aromatic ring of this compound .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc, tin, iron, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(3,5-Dimethylcyclohexyl)aniline has several applications in scientific research:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties .
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Industry: : It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Aniline: The simplest aromatic amine, used as a starting material for many derivatives.
3,4-Dimethylaniline: Another substituted aniline with different methyl group positions.
Uniqueness
3-(3,5-Dimethylcyclohexyl)aniline is unique due to the presence of the 3,5-dimethylcyclohexyl group, which imparts distinct chemical and physical properties compared to other aniline derivatives.
Properties
Molecular Formula |
C14H21N |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)aniline |
InChI |
InChI=1S/C14H21N/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(15)9-12/h3-5,9-11,13H,6-8,15H2,1-2H3 |
InChI Key |
RRTVZKKSMHTBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
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